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Compound of Interest

Compound Name: 5-Fluoro-3-methylpicolinaldehyde
CAS No.: 780801-57-2
Cat. No.: B1401610

Get Quote

Executive Summary & Compound Profile

5-Fluoro-3-methylpicolinaldehyde (also known as 5-fluoro-3-methylpyridine-2-carbaldehyde)

is a functionalized pyridine building block.[1] Its structural integrity is defined by three key
features: the electrophilic aldehyde handle at C2, the steric methyl marker at C3, and the
electronic modulator (fluorine) at C5.

Property Specification

IUPAC Name 5-Fluoro-3-methylpyridine-2-carbaldehyde

CAS Number 780801-57-2

Molecular Formula C7HsFNO

Molecular Weight 139.13 g/mol

Appearance Off-white to pale yellow solid (low melting) or oil

Soluble in CHCIs, DMSO, MeOH; sparingly

Solubility
soluble in water
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Structural Characterization Strategy

Validation of this compound requires a multi-modal approach to confirm regio-isomerism,
particularly distinguishing it from the 3-fluoro-5-methyl isomer. The strategy relies on scalar
coupling analysis (

-coupling) between the fluorine atom and the aromatic protons.

Characterization Workflow

The following directed graph illustrates the logical flow for validating the compound's structure,
moving from bulk properties to atomic-level confirmation.
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Figure 1: Step-wise spectroscopic validation workflow.
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Detailed Spectroscopic Analysis
Proton Nuclear Magnetic Resonance ( H NMR)

The

H NMR spectrum is the primary tool for structural confirmation. The key diagnostic is the
coupling pattern of the aromatic protons due to the

F nucleus (
, 100% abundance).

Solvent: CDClIs (referenced to 7.26 ppm) Frequency: 400 MHz or higher recommended
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N/A
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adjacent
Nitrogen. Shows
ortho-coupling to
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Ar-H4 (H-c)
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ortho-F coupling
and small allylic
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-CHs (H-d)

2.65+0.05

Singlet (s) or fine
d

Deshielded by
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May show long-
range coupling to
F.

Interpretation Logic:

e Regiochemistry Check: If the Methyl and Fluorine were swapped (i.e., 3-fluoro-5-methyl), the

coupling constants would change significantly. The H4 proton in the target molecule is ortho

to the fluorine, leading to a distinctively large coupling constant (~8-10 Hz).

e H6 Proton: This proton is ortho to the Nitrogen and ortho to the Fluorine. Its chemical shift is

high (>8.4 ppm) due to the electron-withdrawing nature of the pyridine nitrogen.
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Carbon-13 NMR ( C NMR)

The

C spectrum will exhibit characteristic doublets for carbons coupled to fluorine.

Solvent: CDClIs (referenced to 77.16 ppm)

Carbon Shift ( Splitting ( _ _
Assi t Assignment Logic
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Mass Spectrometry (MS)[2]

« lonization Mode: ESI+ (Electrospray lonization)

e Molecular lon:

Da
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e Fragmentation Pattern:
o Loss of CO (28 Da) is common for aromatic aldehydes, leading to a fragment at
(fluoromethylpyridine cation).

Experimental Protocols
Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening:
e Mass: Weigh 5-10 mg of 5-Fluoro-3-methylpicolinaldehyde.

e Solvent: Dissolve in 0.6 mL of high-quality CDCIs (99.8% D) containing 0.03% TMS
(Tetramethylsilane) as an internal standard.

« Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly
into the NMR tube to remove inorganic salts (e.g., residual NaCIl/KBr from synthesis).

» Degassing: For precise coupling constant measurement, briefly degas the tube (nitrogen
flush) to remove paramagnetic oxygen.

Synthesis Context (Origin of Impurities)

Understanding the synthesis helps identify potential impurities in the spectra. A common route
involves the lithiation of 2-bromo-5-fluoro-3-methylpyridine.

» Potential Impurity A: Unreacted starting material (2-bromo-5-fluoro-3-methylpyridine). Look
for absence of CHO peak and different aromatic shifts.

» Potential Impurity B: n-Butyl addition products (if n-BuLi is used excessively). Look for
aliphatic multiplets at 0.9-1.5 ppm.
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Figure 2: Common synthetic pathway and origin of the aldehyde functionality.

References
e Preparation of CXCR4 Chemokine Receptor Binding Compounds.
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General reference for pyridine chemical shift trends and substituent effects (F, Me, CHO)
used to derive expected coupling constants. URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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